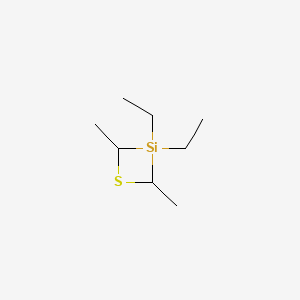
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- is a cyclic organosilicon compound that contains a four-membered ring with a silicon and sulfur atom, along with four carbon atoms. This compound is derived from the parent molecule cyclobutane, with the substitution of two of its carbon atoms by silicon and sulfur atoms . Its molecular formula is C₈H₁₈SSi, and it has a molecular weight of 174.379 g/mol .
Chemical Reactions Analysis
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or sulfide group.
Substitution: The silicon and sulfur atoms in the ring can participate in substitution reactions, where other functional groups replace the existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organosulfur compounds.
Biology: Its unique structure makes it a subject of interest in studies related to the biological activity of organosilicon compounds.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- exerts its effects depends on the specific application. In chemical reactions, the silicon and sulfur atoms in the ring can act as reactive centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its unique structural features.
Comparison with Similar Compounds
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- can be compared with other similar compounds, such as:
Cyclobutane: The parent molecule, which lacks the silicon and sulfur atoms.
Silacyclobutane: A similar compound with a silicon atom in the ring but no sulfur atom.
Thiacylobutane: A similar compound with a sulfur atom in the ring but no silicon atom.
The uniqueness of 1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- lies in the presence of both silicon and sulfur atoms in the four-membered ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
66737-21-1 |
|---|---|
Molecular Formula |
C8H18SSi |
Molecular Weight |
174.38 g/mol |
IUPAC Name |
3,3-diethyl-2,4-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C8H18SSi/c1-5-10(6-2)7(3)9-8(10)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
NTNZKNARJRBSST-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(C(SC1C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


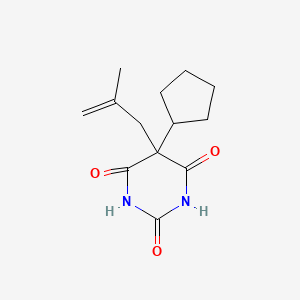
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
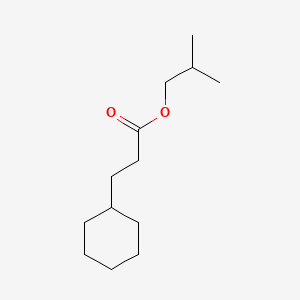
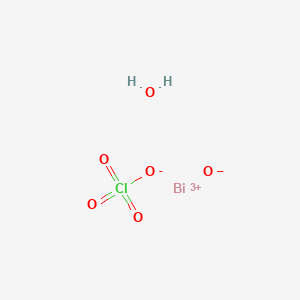
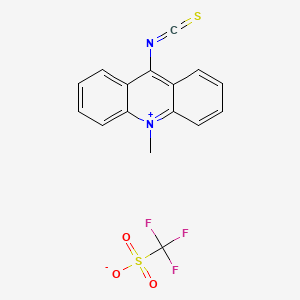
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
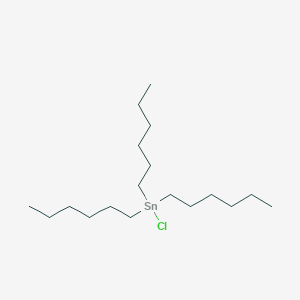
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
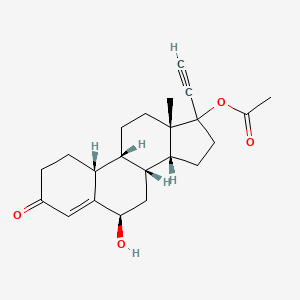

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
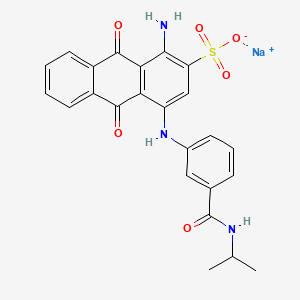
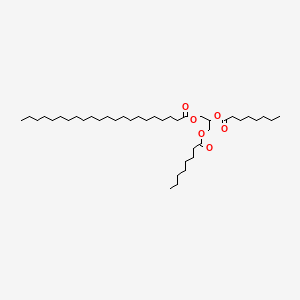
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
